Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .
Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “2,4-dichloro-5-fluoro-3-nitrobenzoic acid” with other reagents under controlled conditions to form the desired product .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₂Cl₂FNO₄ and a molecular weight of approximately 254.00 g/mol. It features a benzoic acid structure substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3. This compound is recognized for its potential applications in various chemical syntheses and biological research.
Research indicates that 2,4-dichloro-5-fluoro-3-nitrobenzoic acid exhibits notable biological activities. It has been studied for its potential use as a biochemical tool in proteomics and other biological research fields. Its unique structure allows it to interact with various biological molecules, potentially influencing enzyme activity or cellular processes.
The synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be achieved through several methods:
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid is utilized in various applications:
Interaction studies involving 2,4-dichloro-5-fluoro-3-nitrobenzoic acid focus on its binding affinity with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in research and applications.
Several compounds share structural similarities with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichlorobenzoic Acid | Two chlorine substituents | Lacks the fluorine and nitro groups |
5-Fluoro-2-nitrobenzoic Acid | Fluorine and nitro groups present | Lacks chlorine substituents |
3-Nitrobenzoic Acid | Contains a nitro group | No halogen substitutions |
2,6-Dichloro-3-nitrobenzoic Acid | Chlorine at positions 2 and 6 | Different halogen positioning |
The uniqueness of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid lies in its specific arrangement of halogen and nitro groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Irritant